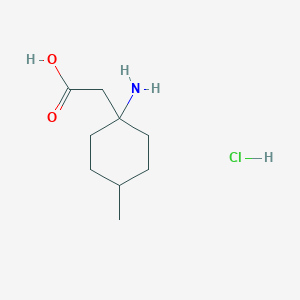
3-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride
Overview
Description
3-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride (3-THFPH) is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. 3-THFPH has been used in a variety of laboratory experiments to study the effects of MAO-A inhibition, and to investigate its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
3-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride is involved in various chemical syntheses and characterizations in the field of medicinal chemistry. A notable synthesis method for structurally similar piperidine derivatives, emphasizing the significance of piperidine compounds in drug discovery, was proposed by Smaliy et al. (2011). They developed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, showcasing the compound's importance in medicinal chemistry due to its conformationally rigid diamine structure. This method is crucial for producing large quantities of such compounds, highlighting the adaptability and efficiency of piperidine derivatives in pharmaceutical synthesis (Smaliy et al., 2011).
Additionally, Maram and Tanaka (2020) explored the transformation of carbohydrate derivatives into polyoxy-functionalized piperidine derivatives bearing tetrasubstituted carbon at the 3-position of the piperidine ring. This study demonstrates the versatility of piperidine derivatives in synthesizing complex molecules with potential pharmaceutical applications, further contributing to the diversification of drug discovery efforts (Maram & Tanaka, 2020).
Biological and Pharmacological Studies
On the biological and pharmacological front, Kumar et al. (2017) synthesized a novel series of piperazine derivatives with potential antidepressant and antianxiety activities. Their study indicates the relevance of piperidine and its derivatives in developing new therapeutic agents aimed at treating mental health disorders. This research underscores the therapeutic potential of piperidine derivatives in psychopharmacology, showcasing the broad applicability of these compounds in medicine (Kumar et al., 2017).
Unluer et al. (2016) evaluated the cytotoxicity and carbonic anhydrase inhibitory activities of new compounds containing the piperidine moiety. Their findings highlight the potential of piperidine derivatives as candidates for drug development, especially in targeting cancer cells and managing conditions related to enzyme inhibition. This study provides insights into the multifaceted roles of piperidine derivatives in medicinal chemistry, from cytotoxic agents to enzyme inhibitors (Unluer et al., 2016).
properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAPVTIGDKKONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2CCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)




![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)



![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)